molecular formula C7H5F4N3 B1481501 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile CAS No. 2098036-46-3

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

Cat. No.: B1481501
CAS No.: 2098036-46-3
M. Wt: 207.13 g/mol
InChI Key: BUKKBTMZNWWRSS-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C7H5F4N3 and its molecular weight is 207.13 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C7H5F4N3
  • Molecular Weight : 201.13 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit potent anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for the development of anticancer agents as it disrupts the mitotic process in cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of pro-inflammatory cytokines, which play a significant role in chronic inflammatory diseases. In vitro studies demonstrated that it could significantly reduce the release of TNF-alpha in stimulated macrophages, indicating its potential as a therapeutic agent for inflammatory conditions .

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the cytotoxic effects on various cancer cell lines (A549, HCT-116)Showed IC50 values ranging from 0.48 mM to 4.22 mM, indicating significant cytotoxicity.
Study 2 Investigated the anti-inflammatory effects on LPS-stimulated macrophagesDemonstrated a reduction in TNF-alpha release by up to 97.7% at 10 mM concentration.
Study 3 Assessed docking simulations with tubulin and MAPK pathwaysIndicated strong binding affinities and potential as a lead compound for further development .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profile of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics due to its lipophilic nature imparted by the trifluoromethyl group.

Toxicological Studies

Toxicity assessments have shown that while the compound exhibits promising biological activity, it also requires careful evaluation concerning its safety profile. Studies have indicated moderate toxicity levels in high concentrations, necessitating further investigation into dose-dependent effects.

Properties

IUPAC Name

2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N3/c8-1-2-14-5(4-12)3-6(13-14)7(9,10)11/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKKBTMZNWWRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CCF)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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